molecular formula C15H13N3 B7557397 N-(pyridin-3-ylmethyl)quinolin-3-amine

N-(pyridin-3-ylmethyl)quinolin-3-amine

Cat. No.: B7557397
M. Wt: 235.28 g/mol
InChI Key: TZDAYVASSNTPNH-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)quinolin-3-amine is a quinoline-based compound featuring a pyridin-3-ylmethyl substituent attached to the 3-amino group of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The pyridin-3-ylmethyl group introduces a heteroaromatic moiety that may enhance binding interactions (e.g., hydrogen bonding or π-π stacking) in biological systems.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDAYVASSNTPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinolin-3-amine derivatives are highly dependent on the substituent attached to the amino group. A comparison of key analogs is summarized below:

Compound Name Substituent Key Properties/Activities Reference
N-(2-Cyclohexylethyl)quinolin-3-amine Cyclohexylethyl Anti-mycobacterial activity; lipophilic
N-(2-(Naphthalen-1-yl)ethyl)quinolin-3-amine Naphthylethyl Enhanced aromaticity; moderate solubility
N-(pyridin-3-ylmethyl)quinolin-3-amine Pyridin-3-ylmethyl Potential for H-bonding; moderate logP Synthesized
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine Chloro, pyridyl, isopropyl Anticancer activity; high bioavailability
N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)quinolin-3-amine Oxadiazole-propanamine CB2 receptor agonism; CNS permeability

Key Observations :

  • The pyridin-3-ylmethyl group balances moderate lipophilicity with hydrogen-bonding capacity.
  • Aromatic Interactions : Naphthyl and pyridyl substituents enable π-π stacking with biological targets, while oxadiazole-containing derivatives (e.g., MA2 ) introduce polar heterocycles for receptor specificity.

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